
(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidinehydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a fluorophenyl group and a methoxymethyl group attached to a pyrrolidine ring, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidinehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and (S)-proline.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting 4-fluorobenzaldehyde with (S)-proline in the presence of a suitable catalyst and solvent.
Introduction of Methoxymethyl Group: The methoxymethyl group is introduced through a nucleophilic substitution reaction using methoxymethyl chloride and a base such as sodium hydride.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer advantages such as improved reaction control, higher yields, and reduced reaction times. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidinehydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a drug candidate.
Industrial Applications: It is employed in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets in biological systems. The fluorophenyl group and methoxymethyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- (2S,5R)-2-(4-chlorophenyl)-5-(methoxymethyl)pyrrolidinehydrochloride
- (2S,5R)-2-(4-bromophenyl)-5-(methoxymethyl)pyrrolidinehydrochloride
- (2S,5R)-2-(4-methylphenyl)-5-(methoxymethyl)pyrrolidinehydrochloride
Uniqueness
(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidinehydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
属性
分子式 |
C12H17ClFNO |
|---|---|
分子量 |
245.72 g/mol |
IUPAC 名称 |
(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H16FNO.ClH/c1-15-8-11-6-7-12(14-11)9-2-4-10(13)5-3-9;/h2-5,11-12,14H,6-8H2,1H3;1H/t11-,12+;/m1./s1 |
InChI 键 |
WMEOZUGYDRRIQS-LYCTWNKOSA-N |
手性 SMILES |
COC[C@H]1CC[C@H](N1)C2=CC=C(C=C2)F.Cl |
规范 SMILES |
COCC1CCC(N1)C2=CC=C(C=C2)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


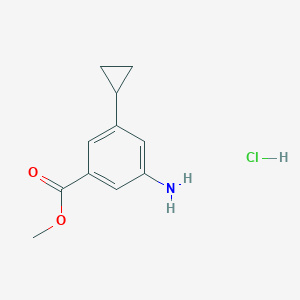
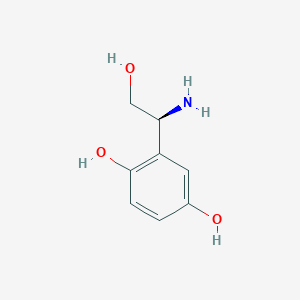
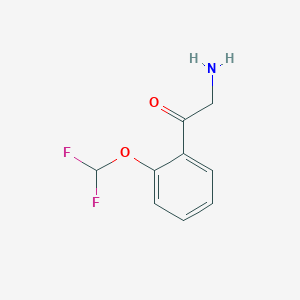
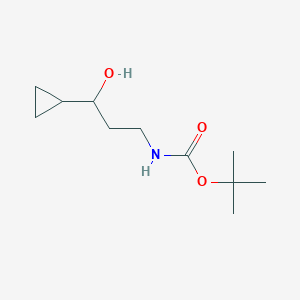
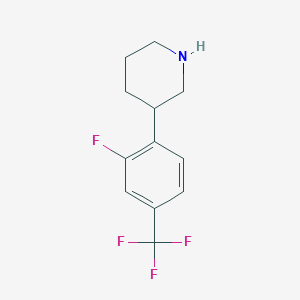

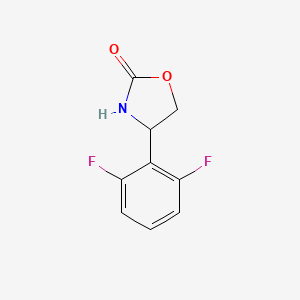
![1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)

![methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride](/img/structure/B13589880.png)
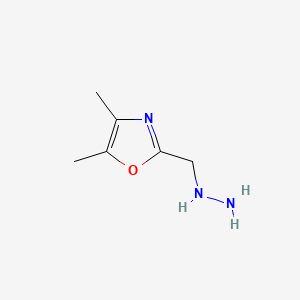

![1H-Imidazole-4-propanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13589893.png)

